tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
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Overview
Description
tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a combination of amines and ketones under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or other substituents can be replaced by different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced analogs with fewer oxygen functionalities.
Substitution: Substituted products with different nucleophiles replacing the original groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals, particularly for its unique structure and reactivity.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various biological processes.
Comparison with Similar Compounds
- tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Comparison:
- Structural Differences: While similar in their bicyclic core, these compounds differ in their substituents, such as the presence of benzyl or oxa groups.
- Reactivity: The presence of different substituents can significantly alter the reactivity and stability of these compounds, making tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride unique in its specific applications.
- Applications: Each compound may have distinct applications based on its chemical properties, with this compound being particularly noted for its use in catalysis and drug development.
Properties
CAS No. |
2694734-49-9 |
---|---|
Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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